molecular formula C25H23FNNaO4 B15142079 Pitavastatin-d4 (sodium)

Pitavastatin-d4 (sodium)

Cat. No.: B15142079
M. Wt: 447.5 g/mol
InChI Key: NBDQGOCGYHMDSJ-RGWFYQDJSA-M
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Description

Pitavastatin-d4 (sodium) is a deuterated form of pitavastatin, a member of the statin class of medications. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pitavastatin-d4 (sodium) is specifically labeled with deuterium, a stable isotope of hydrogen, which can be used in various scientific research applications, including pharmacokinetic studies and metabolic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pitavastatin-d4 (sodium) involves the incorporation of deuterium atoms into the pitavastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of pitavastatin-d4 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Pitavastatin-d4 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives of pitavastatin-d4 (sodium).

Scientific Research Applications

Pitavastatin-d4 (sodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in metabolic studies to trace the pathways and interactions of statins within biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of statins.

    Industry: Applied in the development of new pharmaceutical formulations and quality control processes.

Mechanism of Action

Pitavastatin-d4 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, pitavastatin-d4 (sodium) reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, which enhances the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

Pitavastatin-d4 (sodium) is compared with other statins, such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. While all these compounds share a common mechanism of action by inhibiting HMG-CoA reductase, pitavastatin-d4 (sodium) is unique due to its deuterated nature. This labeling with deuterium provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately .

List of Similar Compounds

  • Atorvastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Lovastatin

Pitavastatin-d4 (sodium) stands out among these compounds due to its specific applications in research and its unique properties conferred by deuterium labeling.

Properties

Molecular Formula

C25H23FNNaO4

Molecular Weight

447.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(2,2,3,3-tetradeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2;

InChI Key

NBDQGOCGYHMDSJ-RGWFYQDJSA-M

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H].[Na+]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+]

Origin of Product

United States

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